Myristyl lignocerate
Description
Myristyl lignocerate is a saturated wax ester composed of myristyl alcohol (tetradecanol, C14H30O) and lignoceric acid (tetracosanoic acid, C24H48O2). Its molecular formula is C38H76O2, formed via esterification, resulting in a long-chain hydrocarbon structure. This compound is classified as a wax ester, characterized by high hydrophobicity, stability, and a solid state at room temperature due to its extended carbon chain .
Properties
CAS No. |
42233-51-2 |
|---|---|
Molecular Formula |
C38H76O2 |
Molecular Weight |
565 g/mol |
IUPAC Name |
tetradecyl tetracosanoate |
InChI |
InChI=1S/C38H76O2/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-26-28-30-32-34-36-38(39)40-37-35-33-31-29-27-16-14-12-10-8-6-4-2/h3-37H2,1-2H3 |
InChI Key |
LOWXUVGRLYPUDT-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCC |
Other CAS No. |
42233-51-2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties:
- Molecular Weight : 565.02 g/mol.
- Melting Point : Estimated between 60–70°C (inferred from chain-length trends; shorter esters like myristyl myristate melt at 37.4°C ).
- Solubility: Insoluble in water, soluble in nonpolar solvents (e.g., oils, hexane).
- Applications : Used in cosmetics as an emollient or thickener, in pharmaceuticals for sustained-release formulations, and in industrial lubricants.
Comparison with Similar Compounds
Myristyl lignocerate shares structural and functional similarities with other wax esters. Below is a comparative analysis based on chain length, saturation, physical properties, and applications.
Table 1: Comparison of Wax Esters
*Inferred from chain-length trends; †Estimated based on shorter chain length; ‡Lower due to unsaturation in palmitoleyl alcohol .
Key Findings:
Chain Length and Melting Point: Longer chains (e.g., C38 in this compound) exhibit higher melting points than shorter esters (e.g., C28 myristyl myristate). This property makes this compound suitable for formulations requiring structural rigidity . Unsaturated esters (e.g., palmitoleyl lignocerate) have lower melting points than their saturated counterparts due to disrupted molecular packing .
Functional Applications: Myristyl Myristate: Preferred in skincare for its light texture and rapid absorption . this compound: Used in high-end cosmetics as a barrier-enhancing agent and in sustained-release drug delivery due to its slow degradation . Palmitoleyl Lignocerate: Its unsaturated structure enhances flexibility, making it ideal for industrial lubricants .
Safety and Handling: this compound likely follows safety protocols similar to myristyl myristate, requiring storage in dry, ventilated areas and standard personal protective equipment (PPE) during handling .
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